

Application Notes and Protocols for Formulating 98N12-5 into Lipid Nanoparticles

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Compound of Interest

Compound Name: 98N12-5

Cat. No.: B11934653

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Introduction

The lipidoid **98N12-5** is a potent ionizable cationic lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of short interfering RNA (siRNA) to the liver.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and application of **98N12-5**-based LNPs. The methodologies described herein are based on established research and are intended to provide a comprehensive guide for researchers in the field of nucleic acid delivery.

Data Presentation

Table 1: Physicochemical Characteristics of 98N12-5 LNPs

Parameter	Value	Method of Analysis
Particle Size (Z-average)	70 ± 5 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	≤ 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at physiological pH	Zeta Potential Analysis
siRNA Encapsulation Efficiency	>85-90%	RiboGreen Assay

Note: The values presented are typical and may vary based on the specific formulation parameters and manufacturing process.

Table 2: In Vivo Efficacy of 98N12-5 LNPs for Factor VII Silencing

siRNA Dose (mg/kg)	Factor VII Protein Silencing (%)	Animal Model
1.25	~40	Rat
2.5	~80	Rat
5.0	>90	Rat
10.0	>90	Rat

Data adapted from Akinc, A., et al. Mol. Ther. 17(5), 872-879 (2009).[1][3]

Experimental Protocols

Protocol 1: Preparation of 98N12-5 Lipid Stock Solution

- Materials:
 - 98N12-5 lipidoid

- Cholesterol
- mPEG2000-C14 Glyceride (or other suitable PEG-lipid)
- Ethanol (200 proof, molecular biology grade)
- Procedure:
 1. Prepare individual stock solutions of **98N12-5**, cholesterol, and mPEG2000-C14 in ethanol.
 2. Combine the individual lipid stock solutions to achieve a final molar ratio of 42:48:10 (**98N12-5** : Cholesterol : mPEG2000-C14).^[1]
 3. The total lipid concentration in the final ethanol stock solution should be optimized for the microfluidic system, typically in the range of 10-25 mM.
 4. Store the final lipid stock solution at -20°C.

Protocol 2: Formulation of 98N12-5 LNPs using Microfluidics

- Materials:
 - **98N12-5** lipid stock solution (from Protocol 1)
 - siRNA stock solution (in an appropriate acidic buffer, e.g., 50 mM sodium citrate, pH 4.0)
 - Microfluidic mixing device (e.g., NanoAssemblr®)
 - Syringe pumps
 - Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
 - Phosphate-buffered saline (PBS), pH 7.4
- Procedure:

1. Equilibrate the **98N12-5** lipid stock solution and the siRNA stock solution to room temperature.
2. Set up the microfluidic mixing system according to the manufacturer's instructions.
3. Load the **98N12-5** lipid stock solution into one syringe and the siRNA stock solution into another syringe. The concentration of the siRNA solution should be calculated to achieve a final total lipid:siRNA weight ratio of approximately 7.5:1.[\[1\]](#)
4. Set the flow rate ratio of the aqueous to ethanolic phase, typically at 3:1.
5. Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
6. Collect the resulting LNP dispersion.
7. Immediately perform buffer exchange to remove ethanol and raise the pH to 7.4. This can be achieved through dialysis against PBS or by using a TFF system.
8. Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
9. Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

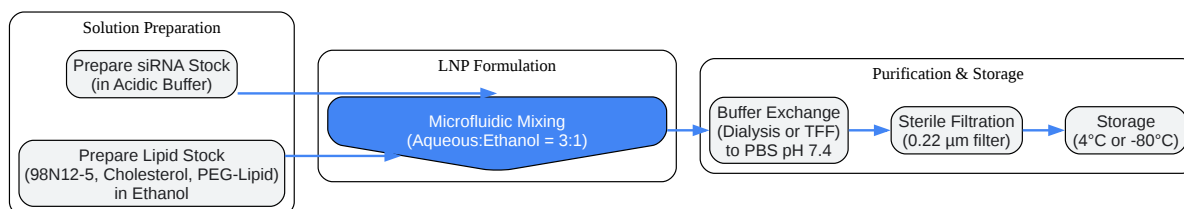
Protocol 3: Characterization of 98N12-5 LNPs

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Dilute an aliquot of the LNP formulation in PBS.
 - Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
 - Record the Z-average diameter and the PDI.
- Zeta Potential Measurement:
 - Dilute an aliquot of the LNP formulation in an appropriate low-ionic-strength buffer.
 - Measure the zeta potential using a suitable instrument.

- siRNA Encapsulation Efficiency Determination (RiboGreen Assay):

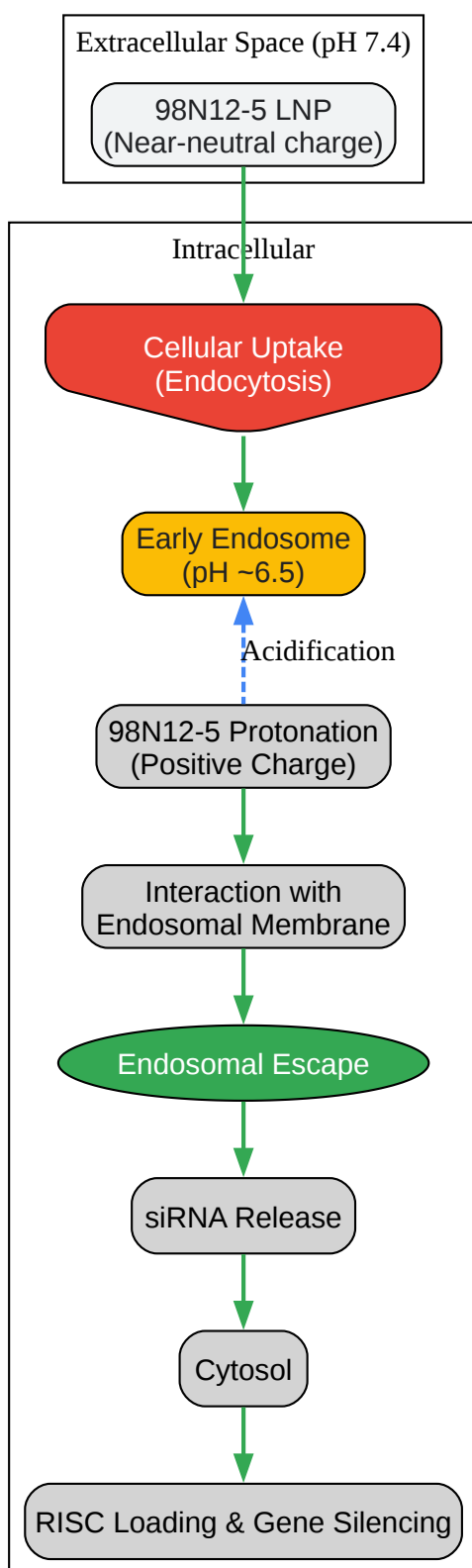
1. Prepare two sets of LNP samples.
2. To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA).
3. To the other set, add a buffer without detergent (free siRNA).
4. Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
5. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = $[(\text{Fluorescence}_{\text{total}} - \text{Fluorescence}_{\text{free}}) / \text{Fluorescence}_{\text{total}}] * 100$

Mandatory Visualizations



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Caption: Workflow for the formulation of **98N12-5** lipid nanoparticles.



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Caption: Cellular uptake and endosomal escape of **98N12-5** LNPs.

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